Chlorothen hydrochloride

Carcinogenicity Toxicology Chronic Bioassay

Chlorothen hydrochloride (CAS 135-35-3), also designated chloropyrilene or Thenclor, is a first-generation ethylenediamine-derivative antihistamine with documented anticholinergic activity. The compound features a 5-chlorothiophene-methyl moiety that distinguishes it structurally from the benzyl-containing analog tripelennamine.

Molecular Formula C14H19Cl2N3S
Molecular Weight 332.3 g/mol
CAS No. 135-35-3
Cat. No. B090539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorothen hydrochloride
CAS135-35-3
SynonymsChlorothen hydrochloride
Molecular FormulaC14H19Cl2N3S
Molecular Weight332.3 g/mol
Structural Identifiers
SMILESCN(C)CCN(CC1=CC=C(S1)Cl)C2=CC=CC=N2.Cl
InChIInChI=1S/C14H18ClN3S.ClH/c1-17(2)9-10-18(14-5-3-4-8-16-14)11-12-6-7-13(15)19-12;/h3-8H,9-11H2,1-2H3;1H
InChIKeyBGBBHUXHUOMKPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorothen Hydrochloride (CAS 135-35-3): Technical Baseline for Procurement and Research Selection


Chlorothen hydrochloride (CAS 135-35-3), also designated chloropyrilene or Thenclor, is a first-generation ethylenediamine-derivative antihistamine with documented anticholinergic activity [1]. The compound features a 5-chlorothiophene-methyl moiety that distinguishes it structurally from the benzyl-containing analog tripelennamine . Identified by NSC number 27170 and UNII QSP83DUZ6U, chlorothen hydrochloride is supplied as a crystalline solid with melting point 106-108°C and is freely soluble in water [2].

Why In-Class Substitution of Chlorothen Hydrochloride with Structurally Similar Ethylenediamine Antihistamines Fails


Ethylenediamine antihistamines such as tripelennamine, methapyrilene, and thenyldiamine cannot be freely interchanged despite shared core scaffolds. The introduction of a 5-chlorothiophene-methyl group replacing the benzyl moiety in tripelennamine represents a halogen substitution that demonstrably alters both toxicological profile and biological activity compared to non-halogenated analogs . Critically, the carcinogenicity outcomes diverge sharply within this class: methapyrilene induced 100% incidence of liver neoplasms in F344 rats, while chlorothen produced no increase in liver neoplasms under identical dosing conditions—a difference arising from single-atom or single-position structural variations [1]. Analytical differentiation further mandates compound-specific procurement; validated HPLC-fluorescence methods achieve quantification of chlorothen citrate at 10 ng/g in complex matrices, enabling precise monitoring that substitution with uncalibrated analogs would invalidate [2].

Chlorothen Hydrochloride Quantitative Differentiation Evidence: Comparative Data for Scientific Selection


Carcinogenicity Absence: Chlorothen vs. Methapyrilene in Chronic Rat Bioassay

Chlorothen was evaluated in a direct comparative carcinogenicity study against the structurally related ethylenediamine methapyrilene, which is a known rat liver carcinogen. Under matched dosing conditions, methapyrilene produced 100% incidence of liver neoplasms in F344 rats, whereas chlorothen administration for 80-108 weeks produced no increase in liver neoplasm incidence [1].

Carcinogenicity Toxicology Chronic Bioassay

Mutagenicity Assessment: Negative Ames Test Result for Chlorothen

In a mutagenicity evaluation of amine drugs, chlorothen was tested in the Ames Salmonella assay both alone and following nitrosation. The compound showed no mutagenic activity under any tested condition, whereas certain other amines in the same study (e.g., dimethyldodecylamine-N-oxide) produced positive mutagenic responses after nitrosation [1].

Mutagenicity Genetic Toxicology Ames Test

Acute Toxicity Profile: LD50 Quantification in Mice

The acute intraperitoneal toxicity of chlorothen hydrochloride was established in mice as part of foundational pharmacological characterization. The LD50 value provides a quantitative reference point for dosing calculations in animal studies [1].

Acute Toxicity LD50 Safety Pharmacology

Structural Differentiation: Halogen Substitution vs. Non-Halogenated Ethylenediamine Analogs

Chlorothen incorporates a 5-chlorothiophene-methyl group replacing the benzyl group present in tripelennamine. This halogen substitution is documented to enhance antihistaminic activity and reduce toxicity compared to non-halogenated ethylenediamine analogs, though quantitative potency ratios (e.g., relative IC50 or Ki values) are not reported in the accessible primary literature .

Structure-Activity Relationship Medicinal Chemistry Ethylenediamine

Analytical Detection Sensitivity: Validated HPLC-Fluorescence Quantification at Trace Levels

A validated high-pressure liquid chromatographic method with fluorescence detection was developed for chlorothen citrate quantification in complex matrices. The method achieves detection at 10 ng/g in animal feed and human urine, and 500 ng/g in wastewater, enabling environmental monitoring and toxicokinetic studies [1].

Analytical Chemistry HPLC Trace Analysis

Chlorothen Hydrochloride: Evidence-Based Research and Industrial Application Scenarios


Non-Carcinogenic Control in Ethylenediamine Antihistamine Carcinogenicity Studies

Chlorothen serves as a verified negative control in chronic toxicology studies of ethylenediamine antihistamines. The compound produced no increase in liver neoplasm incidence in F344 rats under conditions where the structural analog methapyrilene induced 100% neoplasms [1]. This differential outcome, attributable to single-atom or single-position substitution, positions chlorothen as a critical comparator for SAR-driven carcinogenicity investigations.

Mutagenicity Baseline in Genetic Toxicology Screening Programs

Given its documented non-mutagenic profile in the Ames assay both with and without nitrosation [2], chlorothen can function as a negative reference compound in genetic toxicology screening panels evaluating amine-containing pharmaceutical candidates or environmental contaminants.

Analytical Method Development and Environmental Monitoring

Laboratories developing analytical methods for antihistamine detection in biological or environmental matrices can leverage the validated HPLC-fluorescence protocol established for chlorothen, which provides quantification at 10 ng/g sensitivity in animal feed and human urine [3]. This pre-validated methodology supports toxicokinetic studies, occupational exposure monitoring, and wastewater surveillance programs.

Acute Toxicity Reference for In Vivo Pharmacology Dose-Ranging

The established intraperitoneal LD50 value of 105 mg/kg in mice [4] provides a quantitative reference for dose selection in acute toxicity studies and safety pharmacology assessments, enabling reproducible experimental design across research groups.

Technical Documentation Hub

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